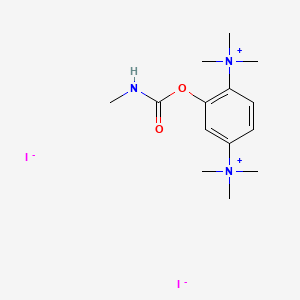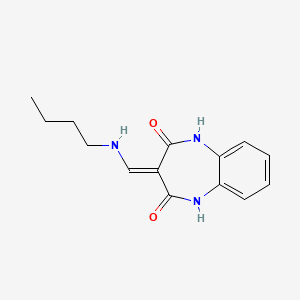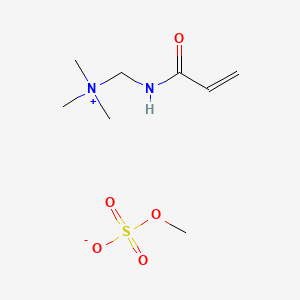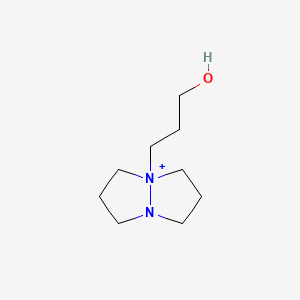
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine is a chemical compound with the molecular formula C20H29N2O2PS and a molecular weight of 392.495 g/mol . It is known for its unique structure, which includes phosphinothioyl and hydrazine functional groups, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Bis(4-tert-butylphenoxy)phosphinothioylhydrazine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioyl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinothioylhydrazine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinothioyl oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism by which Bis(4-tert-butylphenoxy)phosphinothioylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
Bis(4-tert-butylphenyl)amine: Used in organic synthesis and as a stabilizer in various applications.
Bis(4-tert-butylphenyl) phenyl phosphate: Utilized in flame retardants and plasticizers.
Uniqueness
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine stands out due to its combination of phosphinothioyl and hydrazine functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .
Propiedades
Número CAS |
26276-54-0 |
|---|---|
Fórmula molecular |
C20H29N2O2PS |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenoxy)phosphinothioylhydrazine |
InChI |
InChI=1S/C20H29N2O2PS/c1-19(2,3)15-7-11-17(12-8-15)23-25(26,22-21)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,21H2,1-6H3,(H,22,26) |
Clave InChI |
JRXHLWFCZUJXHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















